
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two methanesulfonyl groups and two cyano groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile typically involves the starting material 4,5-diiodobenzene-1,2-dicarbonitrile. The diiodo compound can be prepared from commercially available phthalimide. The methanesulfonyl groups are introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
化学反应分析
Types of Reactions
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The methanesulfonyl groups can participate in electrophilic aromatic substitution reactions, while the cyano groups can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4,5-Diiodobenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile.
Benzene-1,2-dicarbonitrile: Lacks the methanesulfonyl groups but shares the cyano functionalities.
Methanesulfonylbenzene derivatives: Compounds with similar sulfonyl groups but different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to the presence of both methanesulfonyl and cyano groups on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
182296-79-3 |
|---|---|
分子式 |
C10H8N2O4S2 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
4,5-bis(methylsulfonyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2O4S2/c1-17(13,14)9-3-7(5-11)8(6-12)4-10(9)18(2,15)16/h3-4H,1-2H3 |
InChI 键 |
SHYJYWLJMLZSTL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)C#N)C#N)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

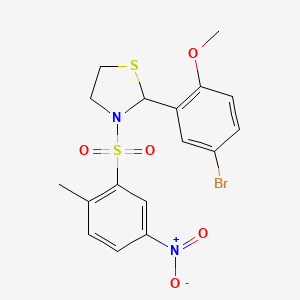

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
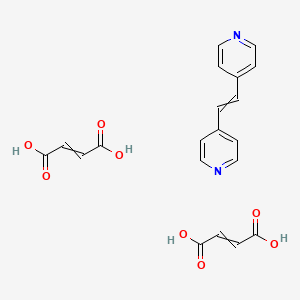
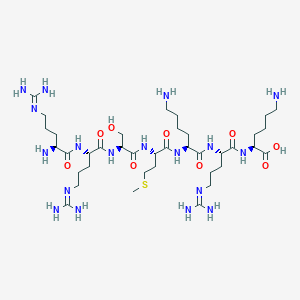
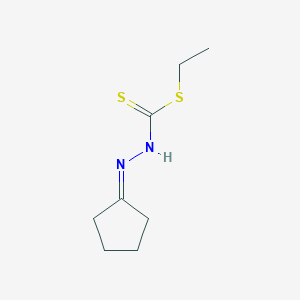
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
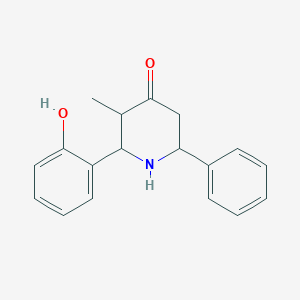
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
